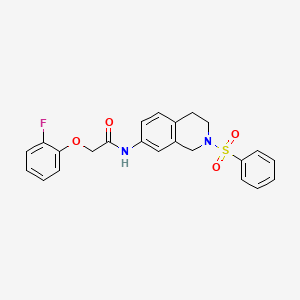
2-(2-fluorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C23H21FN2O4S and its molecular weight is 440.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(2-fluorophenoxy)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic compound notable for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C23H21FN2O4S
- Molecular Weight : 440.5 g/mol
- CAS Number : 1005301-88-1
The primary mechanism of action for this compound involves the inhibition of specific enzymes and pathways critical to cellular functions. Notably, it targets N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) , an enzyme integral to bacterial cell wall synthesis. By inhibiting GlmU, the compound disrupts bacterial growth and viability, leading to cell death .
Antimicrobial Effects
Research indicates that this compound exhibits significant antimicrobial properties:
- Inhibition of Bacterial Growth : The compound effectively inhibits the growth of various bacterial strains by targeting GlmU. This action prevents the synthesis of peptidoglycan in bacterial cell walls.
Anti-inflammatory and Immunomodulatory Effects
The compound has also shown promise in modulating immune responses:
- RORγt Inhibition : It acts as an inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in regulating Th17 cells associated with autoimmune diseases. This modulation can lead to reduced inflammation and improved outcomes in autoimmune conditions such as psoriasis and rheumatoid arthritis .
Research Findings and Case Studies
A recent study demonstrated the compound's efficacy in mouse models:
- Efficacy in Autoimmune Models : In a comparative study against GSK2981278, a known RORγt antagonist, the derivative exhibited superior bioavailability (F = 48.1% in mice) and therapeutic effects at lower doses without adverse effects over two weeks of administration .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O4S/c24-21-8-4-5-9-22(21)30-16-23(27)25-19-11-10-17-12-13-26(15-18(17)14-19)31(28,29)20-6-2-1-3-7-20/h1-11,14H,12-13,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAOCGAPXNMUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














